2-Methyl-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine
CAS No.: 943324-08-1
Cat. No.: VC2655890
Molecular Formula: C20H23BN2O4S
Molecular Weight: 398.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 943324-08-1 |
|---|---|
| Molecular Formula | C20H23BN2O4S |
| Molecular Weight | 398.3 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C20H23BN2O4S/c1-14-17(21-26-19(2,3)20(4,5)27-21)16-12-9-13-22-18(16)23(14)28(24,25)15-10-7-6-8-11-15/h6-13H,1-5H3 |
| Standard InChI Key | XRBIXDGVQKMCJG-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N(C3=C2C=CC=N3)S(=O)(=O)C4=CC=CC=C4)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N(C3=C2C=CC=N3)S(=O)(=O)C4=CC=CC=C4)C |
Introduction
2-Methyl-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound with a molecular formula of C20H23BN2O4S and a molecular weight of 398.29 g/mol. It is used primarily as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. The compound's structure includes a pyrrolo[2,3-b]pyridine core, which is modified with a phenylsulfonyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group, making it a versatile intermediate for further chemical transformations.
Synthesis and Applications
The synthesis of this compound typically involves the reaction of a pyrrolo[2,3-b]pyridine precursor with phenylsulfonyl chloride and subsequent boronation using a boronic acid pinacol ester. The compound is often used as an intermediate in the synthesis of more complex molecules, particularly those with potential biological activity.
Biological Activity and Potential Uses
While specific biological activities of 2-Methyl-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine have not been extensively reported, compounds with similar structures have shown potential in various therapeutic areas. For instance, pyrrolopyridine derivatives have been explored for their analgesic, sedative, and antitumor properties .
Storage and Handling
This compound is typically stored at room temperature and is intended for use in research settings only. It is not approved for use in pharmaceuticals, food, or household products .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume